m-PEG3-ONHBoc

PROTAC Orthogonal Synthesis Boc Deprotection

m-PEG3-ONHBoc (CAS 1835759-87-9) is a monodisperse polyethylene glycol (PEG)-based linker specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs). It comprises a hydrophilic triethylene glycol (PEG3) spacer and a Boc (tert-butyloxycarbonyl)-protected aminooxy terminal group.

Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
CAS No. 1835759-87-9
Cat. No. B609248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-ONHBoc
CAS1835759-87-9
Synonymsm-PEG3-ONHBoc
Molecular FormulaC12H25NO6
Molecular Weight279.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14)
InChIKeyMAGDKXJOAGLHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-ONHBoc (CAS 1835759-87-9): PEG-Based PROTAC Linker with Boc-Protected Aminooxy Functional Handle


m-PEG3-ONHBoc (CAS 1835759-87-9) is a monodisperse polyethylene glycol (PEG)-based linker specifically designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs) [1]. It comprises a hydrophilic triethylene glycol (PEG3) spacer and a Boc (tert-butyloxycarbonyl)-protected aminooxy terminal group . The compound is employed as a heterobifunctional building block in PROTAC development pipelines to conjugate target-protein ligands and E3 ubiquitin ligase ligands, with the Boc group serving as a temporary protecting group that can be selectively removed under acidic conditions to unveil a reactive aminooxy moiety for further bioconjugation .

Why m-PEG3-ONHBoc Cannot Be Replaced by Unprotected PEG Linkers or PEG Analogs with Different Chain Lengths


Generic substitution of m-PEG3-ONHBoc with unprotected PEG3 linkers (e.g., m-PEG3-OH) or PEG linkers of varying lengths (e.g., PEG2 or PEG4) in PROTAC synthesis pipelines introduces significant risk to molecular performance. The Boc-protected aminooxy group is essential for orthogonal conjugation strategies; its absence precludes controlled, stepwise assembly of PROTACs and can lead to undesired side reactions . Furthermore, linker length critically influences ternary complex formation efficiency and protein degradation potency, with PEG3-based linkers demonstrating optimal activity in multiple PROTAC series compared to both shorter (PEG2) and longer (PEG4) alternatives . Substituting with a linker of different chain length may therefore compromise degradation efficacy and derail SAR studies .

Quantitative Evidence: m-PEG3-ONHBoc Differentiation from m-PEG3-OH and Other PEG Linker Variants


Boc-Protected Aminooxy Group Enables Orthogonal Synthesis, Unlike Unprotected PEG3 Linkers

m-PEG3-ONHBoc contains a Boc-protected aminooxy group, which is absent in the widely available m-PEG3-OH linker [1]. The Boc group can be selectively removed under acidic conditions to generate a free aminooxy moiety, enabling controlled, stepwise PROTAC assembly without cross-reactivity with other functional groups . In contrast, m-PEG3-OH offers only a terminal hydroxyl group, which is not directly amenable to many bioconjugation chemistries without additional activation steps, thereby increasing synthesis complexity and reducing overall yield [2].

PROTAC Orthogonal Synthesis Boc Deprotection

Optimized Hydrophilicity Balances Solubility and Membrane Permeability Compared to More Polar PEG3 Analogs

m-PEG3-ONHBoc exhibits a calculated LogP (XLogP3) value of 0.5, which is significantly higher (more lipophilic) than the LogP of -1.51 for m-PEG3-OH [1]. This moderate lipophilicity, coupled with a Topological Polar Surface Area (tPSA) of 75.3 Ų, positions the compound within the favorable range for both aqueous solubility and passive membrane permeability, a crucial balance for PROTAC linkers intended to improve the drug-likeness of the final degrader molecule [2].

LogP Lipophilicity ADME

PEG3 Chain Length Matches the "Sweet Spot" for PROTAC Ternary Complex Formation

Systematic variation of PEG linker length in PROTACs targeting BET bromodomains revealed that PEG3-based linkers conferred superior degradation activity compared to both PEG2 and PEG4 linkers [1]. In a head-to-head comparison of two distinct chemical series, cell-based degradation assays demonstrated a consistent trend of PEG3 > PEG4 >> PEG2, underscoring the existence of an optimal linker length 'sweet spot' for efficient ternary complex formation . m-PEG3-ONHBoc, with its precisely defined PEG3 spacer, aligns with this optimal length, whereas generic substitution with PEG2 or PEG4 analogs would likely reduce degradation potency .

PROTAC Ternary Complex Linker Length

High Aqueous Solubility Enables Efficient PROTAC Conjugation Reactions

m-PEG3-ONHBoc demonstrates excellent solubility in aqueous media and common organic solvents, including DMSO at concentrations up to 100 mg/mL (approximately 358 mM) . This high solubility facilitates efficient bioconjugation reactions under mild aqueous conditions, a key advantage over more hydrophobic linkers that require high percentages of organic co-solvents which can denature sensitive protein ligands . While exact comparative solubility data for PEG3 analogs are scarce, the presence of the hydrophilic PEG3 chain is known to confer significantly higher aqueous solubility compared to alkyl-based linkers of similar length .

PROTAC Bioconjugation Solubility

High-Value Applications of m-PEG3-ONHBoc in PROTAC Discovery and Development


Modular PROTAC Library Synthesis via Orthogonal Conjugation

m-PEG3-ONHBoc's Boc-protected aminooxy group enables a two-step orthogonal conjugation strategy: first, the PEG3 spacer is attached to an E3 ligase ligand via the methoxy terminus, followed by selective Boc deprotection and subsequent conjugation of the target-protein ligand via the free aminooxy group. This approach minimizes side reactions and maximizes yields, making it ideal for generating focused PROTAC libraries where linker length is held constant while warheads are varied .

Optimizing Ternary Complex Geometry in BET-Targeting PROTACs

Based on evidence that PEG3 linkers outperform PEG2 and PEG4 linkers in BET-targeting PROTACs, m-PEG3-ONHBoc is the preferred building block for constructing VHL- or CRBN-recruiting degraders against BRD2/3/4 . Its use ensures that the linker length is within the 'sweet spot' for productive ternary complex formation, thereby increasing the likelihood of identifying potent and selective degrader candidates in early-stage SAR campaigns .

Improving PROTAC Physicochemical Properties in Lead Optimization

With a favorable LogP of 0.5 and a tPSA of 75.3 Ų, m-PEG3-ONHBoc is an attractive choice for medicinal chemists seeking to balance solubility and permeability in lead PROTACs [1]. Compared to more polar linkers like m-PEG3-OH (LogP -1.51), incorporation of m-PEG3-ONHBoc can help maintain the degrader within the desirable physicochemical space for oral bioavailability, thus supporting the transition from in vitro tools to in vivo probes [2].

High-Throughput Conjugation Workflows for Degrader Screening

The high solubility of m-PEG3-ONHBoc in aqueous media and DMSO (up to 100 mg/mL) enables seamless integration into automated liquid handling systems and high-throughput conjugation workflows . This reduces the need for organic co-solvents that can interfere with biological assays, ensuring that synthesized PROTACs are screened under physiologically relevant conditions and that structure-activity relationships are not confounded by solvent artifacts .

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